An In-Depth Technical Guide to N-Methyl-2,3-difluorobenzylamine (CAS Number 906645-41-8)
An In-Depth Technical Guide to N-Methyl-2,3-difluorobenzylamine (CAS Number 906645-41-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2,3-difluorobenzylamine, with CAS number 906645-41-8, is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms on the phenyl ring imparts unique physicochemical properties that can enhance the pharmacological profile of parent molecules, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of N-Methyl-2,3-difluorobenzylamine, including its chemical properties, a detailed synthetic protocol via reductive amination, its characterization, and its applications as a key building block in the synthesis of pharmaceutically active compounds.
Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry
Fluorine has emerged as a crucial element in modern drug design.[1] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence the biological activity and pharmacokinetic properties of a molecule.[1] Specifically, the introduction of fluorine into aromatic systems, such as in the case of N-Methyl-2,3-difluorobenzylamine, can lead to:
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Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of a drug candidate.
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Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions and cell membrane permeability.
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Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing the potency of a drug.
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Improved Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
N-Methyl-2,3-difluorobenzylamine serves as a valuable building block that introduces the 2,3-difluorobenzyl moiety, a structural motif found in a variety of biologically active compounds.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for N-Methyl-2,3-difluorobenzylamine is provided below.
| Property | Value | Reference |
| CAS Number | 906645-41-8 | [2] |
| Molecular Formula | C₈H₉F₂N | [2] |
| Molecular Weight | 157.16 g/mol | [2] |
| Appearance | Pale yellow to colorless oil | [3] |
| Boiling Point (Predicted) | 171.7 ± 25.0 °C at 760 Torr | [3] |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ at 20 °C | [3] |
| Storage Conditions | Sealed in dry, Store in Refrigerator (2 to 8 °C), Dark space | [3] |
Safety Profile:
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Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[3]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Synthesis of N-Methyl-2,3-difluorobenzylamine
The most common and efficient method for the synthesis of N-Methyl-2,3-difluorobenzylamine is the reductive amination of 2,3-difluorobenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction Rationale and Mechanistic Overview
Reductive amination is a cornerstone of amine synthesis in organic chemistry due to its versatility and high yields.[4] The reaction proceeds via the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde (2,3-difluorobenzaldehyde) to form a hemiaminal intermediate. This is followed by dehydration to yield an imine. A reducing agent, added to the reaction mixture, then selectively reduces the imine C=N double bond to afford the final amine product.
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde.[5]
Detailed Experimental Protocol
This protocol is based on established procedures for the reductive amination of fluorinated benzaldehydes.[6][7]
Materials:
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2,3-Difluorobenzaldehyde
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Methylamine (as a solution in a suitable solvent, e.g., 40% in water or 2M in THF)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in methanol (approximately 0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add methylamine solution (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.2-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete conversion of the imine.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (or ethyl acetate).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-2,3-difluorobenzylamine.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of N-Methyl-2,3-difluorobenzylamine.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Methyl-2,3-difluorobenzylamine. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.5 ppm, with coupling to both other protons and the fluorine atoms. The benzylic protons (CH₂) will likely appear as a singlet or a finely split multiplet around δ 3.7-3.9 ppm. The N-methyl protons (CH₃) should be a singlet or a triplet (due to coupling with the N-H proton) around δ 2.4-2.6 ppm. The N-H proton will be a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the N-methyl carbon. The aromatic carbons will appear in the region of δ 110-150 ppm, with the carbons directly attached to fluorine showing large C-F coupling constants. The benzylic carbon (CH₂) is expected around δ 45-55 ppm, and the N-methyl carbon (CH₃) around δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule:
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N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.
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C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
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C-N stretch: A band in the 1000-1200 cm⁻¹ region.
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C-F stretch: Strong absorptions typically in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For N-Methyl-2,3-difluorobenzylamine (C₈H₉F₂N), the expected molecular ion peak [M]⁺ would be at m/z 157.16. Common fragmentation patterns would involve the loss of a methyl group or cleavage of the benzylic C-N bond.
Applications in Drug Discovery and Development
N-Methyl-2,3-difluorobenzylamine is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The 2,3-difluorobenzyl group can be found in compounds targeting various therapeutic areas. While specific drug examples containing this exact moiety are proprietary, analogous structures are prevalent in the patent literature for indications such as:
-
Oncology: As part of kinase inhibitors and other anti-cancer agents.
-
Neuroscience: In the development of treatments for neurological and psychiatric disorders.
-
Infectious Diseases: As a component of antiviral and antibacterial compounds.
The utility of N-Methyl-2,3-difluorobenzylamine lies in its ability to be readily incorporated into larger molecular scaffolds through reactions involving its secondary amine functionality, such as amide bond formation, further alkylation, or participation in cyclization reactions.
Conclusion
N-Methyl-2,3-difluorobenzylamine is a key fluorinated building block with significant potential in the field of drug discovery. Its synthesis via reductive amination is a robust and scalable method. The unique properties conferred by the difluorinated phenyl ring make it an attractive component for the design of novel therapeutics with improved pharmacological profiles. This guide provides the essential technical information for researchers and scientists working with this important compound.
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Organic Letters. (2023, February 27). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Self-regulated catalysis for selective synthesis of primary amines from carbonyl compounds. Retrieved from [Link]
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